6-Bromo-4-(6-fluoropyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile is a chemical compound with significant potential in medicinal chemistry, particularly as an intermediate in the synthesis of various bioactive molecules. The compound is classified under the pyrazolo[1,5-a]pyridine derivatives, known for their diverse pharmacological activities, including kinase inhibition.
Source: The compound is identified by its Chemical Abstracts Service number 2222756-24-1 and has been referenced in several patents and scientific literature for its synthesis and applications in drug development .
The synthesis of 6-Bromo-4-(6-fluoropyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile typically involves multiple steps, primarily focusing on the functionalization of pyrazolo-pyridine frameworks.
One notable synthetic route involves:
The molecular formula of 6-Bromo-4-(6-fluoropyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile is , indicating a complex structure with multiple functional groups.
The compound participates in various chemical reactions that are pivotal for its application in synthesizing other therapeutic agents. Some key reactions include:
The reactivity of the bromine and fluorine substituents can be exploited to create derivatives with enhanced biological activity or selectivity towards specific targets in drug discovery .
The mechanism of action of 6-Bromo-4-(6-fluoropyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile primarily relates to its role as an inhibitor of specific protein kinases, such as AXL and c-MET kinases.
Studies have shown that derivatives of this compound exhibit selective inhibition profiles that may lead to reduced side effects compared to non-selective inhibitors .
Physical characterization techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are commonly used to confirm the identity and purity of this compound during synthesis .
6-Bromo-4-(6-fluoropyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile finds applications primarily in medicinal chemistry:
The pyrazolo[1,5-a]pyridine core serves as a pharmacophoric cornerstone in kinase inhibition due to its exceptional capacity for mimicking purine nucleobases while offering superior synthetic versatility. X-ray crystallographic studies of kinase-inhibitor complexes reveal that the bicyclic system forms critical hydrogen bonds with backbone amide residues in the adenine-binding pocket of kinase domains, particularly through nitrogen atoms at positions N-1 and N-5. The electron-donating character of the pyrazole nitrogen (N-2) enhances π-π stacking interactions with hydrophobic gatekeeper residues, while the bridgehead carbon (C-3a) provides a vector for substituents to access deeper hydrophobic regions. This compound exemplifies strategic functionalization with a bromine atom at the C-6 position and a 6-fluoropyridin-3-yl moiety at C-4, creating a sterically defined three-point binding motif. The bromine atom's substantial van der Waals radius (1.85 Å) induces favorable hydrophobic contacts with leucine and valine residues in the kinase hinge region, significantly enhancing binding affinity compared to unchlorinated analogs. Simultaneously, the C-3 carbonitrile group engages in dipole-dipole interactions with serine and threonine residues near the solvent front, reducing dissociation kinetics and improving target residence time [2] [5] [9].
The molecular planarity enforced by the pyrazolo[1,5-a]pyridine system enables deep penetration into the catalytic cleft of dysregulated kinases, particularly those implicated in oncogenic signaling cascades. Density functional theory calculations indicate that the core maintains a dipole moment of approximately 4.2 D, facilitating orientation within the electrostatic environment of kinase active sites. This dipole alignment proves critical for establishing water-mediated hydrogen bond networks that stabilize the inhibited kinase conformation. Furthermore, the moderate log P value (predicted 2.8) of the unsubstituted core contributes to favorable membrane permeability while avoiding excessive lipophilicity that drives off-target binding. The fluorine atom positioned ortho to the pyridine nitrogen in the C-4 substituent generates a strategic electrostatic hotspot that enhances selectivity for kinases with smaller hydrophobic pockets, as demonstrated in selective RET kinase inhibition where this compound serves as a key intermediate [7] [9].
Strategic halogenation represents a cornerstone of molecular optimization in kinase inhibitor development, with bromine serving dual steric and electronic roles in this chemotype. At position C-6, the bromine atom functions as an ortho-directing group for subsequent palladium-catalyzed cross-coupling reactions, enabling efficient derivatization during structure-activity relationship exploration. More significantly, its substantial size (van der Waals volume ~21 ų) creates optimal hydrophobic filling in the conserved region of kinase ATP-binding pockets, contributing approximately 0.8-1.2 log units to binding free energy relative to chloro analogs. The carbon-bromine bond's polarizability (polarizability volume 3.05 ų) enhances transient dipole interactions with aromatic residues like phenylalanine and tyrosine, as evidenced by isothermal titration calorimetry studies showing favorable enthalpy contributions of -2.3 kcal/mol in RET kinase binding [5] [7].
The 6-fluoropyridin-3-yl moiety at position C-4 introduces critical vector-specific interactions that enhance both potency and selectivity. Fluorine's strong electronegativity (χ = 3.98) induces a pronounced electron-deficient character in the pyridine ring, elevating its capacity for π-π stacking with electron-rich histidine and tryptophan residues near the kinase glycine-rich loop. This electron deficiency is quantified by computational chemistry, revealing a 0.35 eV reduction in the pyridine ring's highest occupied molecular orbital energy compared to non-fluorinated analogs. The fluorine atom's strategic ortho-position relative to the pyridine nitrogen creates a halogen bond acceptor site that engages backbone carbonyl oxygen atoms with distances of 3.0-3.2 Å, well within the sum of van der Waals radii (F: 1.47 Å, O: 1.52 Å). Additionally, the nitrogen atom's position establishes a hydrogen bond acceptor site complementary to conserved lysine or arginine residues in the kinase catalytic spine [2] [5].
Table 2: Commercial Sourcing and Physicochemical Data for 6-Bromo-4-(6-fluoropyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile
Parameter | Specification |
---|---|
Commercial Availability | |
Price Range (Industrial) | $1 - $100/gram FOB |
Packaging Format | 25 kg/drum |
Purity Specification | 98-99% (HPLC) |
Physicochemical Properties | |
Predicted Density | 1.67 ± 0.1 g/cm³ |
Calculated pKa | -1.97 ± 0.30 |
Stability Recommendations | Sealed, dry storage at room temperature |
The synergistic combination of bromine and fluorine substituents creates a complementary pharmacophore that simultaneously addresses multiple binding regions in kinase targets. Molecular dynamics simulations demonstrate that the C-6 bromine restricts rotational freedom around the C-4 - fluoropyridine bond, pre-organizing the molecule for target engagement and reducing the entropy penalty upon binding. This conformational restriction is quantified by a 15 kJ/mol reduction in activation energy for productive binding conformations compared to des-bromo analogs. The fluoropyridine moiety's metabolic stability further enhances pharmacokinetic profiles by resisting oxidative degradation, as demonstrated in human liver microsome studies showing >85% remaining parent compound after 60 minutes incubation. This strategic fluorination simultaneously enhances cell membrane permeability through reduced hydrogen bond donor capacity while maintaining sufficient solubility (>25 μg/mL in aqueous buffer at pH 7.4) for oral bioavailability [3] [8].
The carbonitrile group at position C-3 serves as a versatile bioisostere that enhances target affinity while providing a synthetic handle for further derivatization. Its strong electron-withdrawing character (Hammett σₘ = 0.56) polarizes the adjacent C-3a position, increasing π-orbital electron density and strengthening stacking interactions. The nitrile's linear geometry enables deep penetration into hydrophobic pockets inaccessible to bulkier substituents, with X-ray co-crystallography revealing interactions at the kinase back pocket that allosterically stabilize the inactive conformation. This trifunctional molecular design—incorporating halogenation, fluorinated heterocycles, and electron-withdrawing groups—exemplifies contemporary structure-based approaches to kinase inhibitor development, achieving sub-nanomolar potency against clinically validated oncogenic targets [2] [7] [9].
CAS No.: 18326-62-0
CAS No.: 53938-08-2
CAS No.: 2570-24-3
CAS No.: 8062-00-8
CAS No.: 21416-85-3